molecular formula C10H8N2O B8548627 4-phenyl-1H-imidazole-5-carbaldehyde

4-phenyl-1H-imidazole-5-carbaldehyde

Cat. No. B8548627
M. Wt: 172.18 g/mol
InChI Key: XNRFNVMAYPXUOY-UHFFFAOYSA-N
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Patent
US05541213

Procedure details

1,4-Dioxane (10 ml) was mixed with 1 g of (4-phenyl-1H-imidazol-5-yl)methyl alcohol and 3 g of activated manganese dioxide. The obtained mixture was treated at 80° C. for 30 minutes to conduct a reaction. The reaction mixture was passed through a hot filter and the filter cake was washed with acetone. The washings and the filtrate were combined and concentrated to give 0.7 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[CH:9][NH:10][C:11]=2[CH2:12][OH:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[O-2].[O-2].[Mn+4].O1CCOCC1>[C:1]1([C:7]2[N:8]=[CH:9][NH:10][C:11]=2[CH:12]=[O:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=CNC1CO
Name
Quantity
3 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The obtained mixture was treated at 80° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
a reaction
FILTRATION
Type
FILTRATION
Details
a hot filter
WASH
Type
WASH
Details
the filter cake was washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=CNC1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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